molecular formula C13H14F3N3 B11746596 [(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11746596
M. Wt: 269.27 g/mol
InChI Key: BRPSSBHVCWXQMV-UHFFFAOYSA-N
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Description

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 3,5-difluorophenylmethyl intermediate: This step involves the fluorination of a phenylmethyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Synthesis of the 1-(2-fluoroethyl)-1H-pyrazole intermediate: This step involves the alkylation of pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Coupling of intermediates: The final step involves the coupling of the two intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the pyrazole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.

    Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • **(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • **(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability, lipophilicity, and bioavailability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic profiles.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-2-4-19-3-1-13(18-19)9-17-8-10-5-11(15)7-12(16)6-10/h1,3,5-7,17H,2,4,8-9H2

InChI Key

BRPSSBHVCWXQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CNCC2=CC(=CC(=C2)F)F)CCF

Origin of Product

United States

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